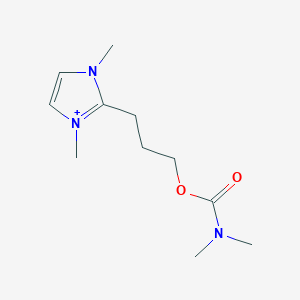
Ethyl (1-adamantylamino)(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-adamantylamino)(oxo)acetate, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory processes.
Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
- Ethyl (1-adamantylamino)(oxo)acetate exhibits unique crystal structures and hydrogen bonding patterns. For instance, certain salts of this compound form chains along specific axes through hydrogen bonds. These structures showcase slight elongations and shortenings in the carbonyl and amide bonds, respectively, indicating interesting structural dynamics (Vícha, Nečas, Kozubková, & Potáček, 2009).
Chemical Synthesis
- Ethyl (1-adamantylamino)(oxo)acetate is a reactant in complex chemical synthesis processes. For example, it's involved in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting its utility in creating specialized organic compounds. These processes often involve a notable energy barrier for bond rotation, indicating a degree of molecular stability and potential for further chemical applications (Yavari, Aghazadeh, & Tafazzoli, 2002; Yavari, Nasiri, & Djahaniani, 2005).
Molecular Analysis and Docking
- In-depth structural analysis of ethyl (1-adamantylamino)(oxo)acetate derivatives has been conducted to understand the impact of molecular substitutions, such as fluorine. These analyses involve a variety of techniques including X-ray crystallography, quantum theory, and molecular docking, providing insights into the molecule's properties and potential interactions with biological targets (Al-Wahaibi et al., 2018).
Propriétés
IUPAC Name |
ethyl 2-(1-adamantylamino)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-18-13(17)12(16)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHRNAAMSSTIJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B493134.png)
![4-[6-(Ethylsulfanyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B493135.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-yl butyl sulfide](/img/structure/B493137.png)
![Methyl 4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B493138.png)
![4-Imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B493139.png)
![4-Bromophenyl imidazo[1,2-a]pyridin-2-ylmethyl sulfide](/img/structure/B493140.png)
![2-(4-Cyanophenyl)-1-methylimidazo[1,2-a]pyrimidin-1-ium](/img/structure/B493141.png)



![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B493148.png)
methanone](/img/structure/B493151.png)
